molecular formula C23H22O5 B14071911 Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- CAS No. 863237-41-6

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)-

Cat. No.: B14071911
CAS No.: 863237-41-6
M. Wt: 378.4 g/mol
InChI Key: BBTQIRQOPMVYSE-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of methoxymethoxy and phenylmethoxy groups attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) and phenylmethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy and phenylmethoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2), often in the presence of catalysts.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 2-methoxy-: Similar in structure but lacks the additional phenylmethoxy groups.

    Benzaldehyde, 4-methoxy-: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

Benzaldehyde, 2-(methoxymethoxy)-4,6-bis(phenylmethoxy)- is unique due to the presence of both methoxymethoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and research .

Properties

CAS No.

863237-41-6

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

2-(methoxymethoxy)-4,6-bis(phenylmethoxy)benzaldehyde

InChI

InChI=1S/C23H22O5/c1-25-17-28-23-13-20(26-15-18-8-4-2-5-9-18)12-22(21(23)14-24)27-16-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3

InChI Key

BBTQIRQOPMVYSE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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